molecular formula C8H8N6O B3292162 2-amino-N-(1H-tetrazol-5-yl)benzamide CAS No. 87693-21-8

2-amino-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B3292162
CAS No.: 87693-21-8
M. Wt: 204.19 g/mol
InChI Key: GOXQERQFQMSLJU-UHFFFAOYSA-N
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Description

2-amino-N-(1H-tetrazol-5-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, with a molecular formula of C8H8N6O . This benzamide derivative, which features a tetrazole ring—a known bioisostere for carboxylic acid groups—offers improved metabolic stability and membrane permeability, making it a valuable scaffold in drug discovery . Early patent literature identifies this compound and its derivatives as possessing antiallergic properties, specifically functioning through the inhibition of histamine release, which is a key mechanism in allergic responses . Beyond its antiallergic potential, the 2-aminobenzamide structural motif is extensively investigated in epigenetics. Compounds based on this core structure are potent inhibitors of Class I Histone Deacetylases (HDACs), particularly HDACs 1 and 3 . This mechanism is a prominent therapeutic strategy for conditions involving epigenetic silencing, such as Friedreich's ataxia, where such inhibitors have been shown to reactivate gene expression in neuronal models . The tetrazole ring exists in two tautomeric forms (1H and 2H), a characteristic that can influence its binding affinity and interaction with biological targets . Supplied as a research chemical, this product is strictly for laboratory use to further explore these mechanisms and develop novel therapeutic agents. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O/c9-6-4-2-1-3-5(6)7(15)10-8-11-13-14-12-8/h1-4H,9H2,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXQERQFQMSLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1H-tetrazol-5-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents such as zinc salts or iodine in the presence of sodium azide . The reaction conditions often involve heating in solvents like dimethylformamide (DMF) or water.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis is also common in industrial settings to accelerate reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various halides.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-amino-N-(1H-tetrazol-5-yl)benzamide serves as a crucial building block for synthesizing more complex molecules. Its nitrogen-rich structure makes it valuable in coordination chemistry, where it acts as a ligand.

Table 1: Chemical Applications of this compound

Application TypeDescription
Building BlockUsed in synthesizing complex organic compounds
Coordination ChemistryActs as a ligand in metal complexes

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an antiallergic agent. Research indicates that the tetrazole ring can mimic carboxylic acid groups, enabling it to interact with enzymes and receptors effectively. Notably, derivatives of this compound have shown promise as GPR35 agonists, which are potentially useful in treating pain and inflammatory diseases .

Case Study: GPR35 Agonists
Recent studies have synthesized various derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide, revealing significant agonistic activity against GPR35 with EC50 values as low as 0.041 μM, indicating high potency .

Industrial Applications

Due to its nitrogen-rich structure, this compound finds applications in the production of high-energy materials and propellants. The compound's stability and energy content make it suitable for these uses, contributing to advancements in materials science.

Table 2: Industrial Applications of this compound

Application TypeDescription
High-Energy MaterialsUsed in propellant formulations
Material ScienceContributes to the development of energetic compounds

Mechanism of Action

The mechanism of action of 2-amino-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives

These derivatives, such as compounds 56 and 57 (), replace the amino group with halogenated aryl substituents (e.g., bromo, fluoro) and methoxy groups. These modifications enhance GPR35 agonistic activity, achieving IC50 values of 0.01–0.02 μM and Kd values of 0.01–0.02 μM, outperforming 2-amino-N-(1H-tetrazol-5-yl)benzamide in receptor binding . The tetrazole ring’s position (para to the benzamide) and electron-withdrawing substituents (e.g., Br, F) are critical for potency.

Compound Substituents IC50 (μM) Kd (μM) Druglikeness (Lipinski)
This compound -NH2 at benzamide N/A N/A Compliant
Compound 56 () 5-Bromo, 4-methoxy 0.01 0.01 Compliant
Compound 57 () 5-Bromo, 2-fluoro-4-methoxy 0.02 0.02 Compliant

4-(1H-Tetrazol-5-yl)-N-(4-(1H-tetrazol-5-yl)phenyl)benzamide

This bis-tetrazole derivative () features dual tetrazole rings, increasing hydrogen-bonding capacity (H-bond acceptors: 9) but reducing solubility (logSw = -2.19 vs. -2.19 for the parent compound). Its higher molecular weight (333.31 g/mol) and polarity limit membrane permeability, making it less favorable for oral bioavailability compared to mono-tetrazole analogues .

Functional Group Modifications on the Benzamide Core

2-Methyl-N-(1H-tetrazol-5-yl)benzamide

Replacing the amino group with a methyl group () reduces polarity (logP = 0.429 vs. This results in diminished antiallergic activity, highlighting the necessity of the -NH2 group for histamine inhibition .

2-Amino-N-(p-tolyl)benzamide (Compound 7, )

Replacing the tetrazole with a p-tolyl group eliminates the tetrazole’s acidic proton (pKa ~4–5), reducing ionic interactions with targets. Despite high synthetic yields (97%), this analogue lacks GPR35 activity, underscoring the tetrazole’s role in receptor binding .

Derivatives with Amino Group Modifications

2-(Formylamino)-N-(1H-tetrazol-5-yl)benzamide

Formylation of the amino group () enhances metabolic stability by blocking oxidation. This derivative shows potent antiallergic effects, with a melting point of 247–248°C, indicating high crystallinity and stability .

Carbamic Acid Esters (e.g., [2-((1H-Tetrazol-5-yl)aminocarbonyl)phenyl]carbamic acid methyl ester)

Introducing carbamate groups () increases molecular weight (252.27 g/mol) and logP (0.429 to ~1.2), improving lipophilicity but reducing aqueous solubility. These derivatives retain antiallergic activity, suggesting tolerance for bulkier substituents .

Biological Activity

2-amino-N-(1H-tetrazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and a tetrazole moiety, which is known for contributing to various biological activities. The presence of the tetrazole ring enhances the compound's interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its role as an agonist for G protein-coupled receptor 35 (GPR35). This receptor is implicated in pain regulation and inflammatory responses. Research indicates that derivatives of this compound can significantly enhance GPR35 activity, suggesting that they may be useful in treating conditions related to inflammation and metabolic disorders.

Biological Activity Overview

  • GPR35 Agonism : Studies have demonstrated that this compound derivatives exhibit potent agonistic activity against GPR35. For instance, specific derivatives showed an effective concentration (EC50) as low as 0.041 μM, indicating strong receptor activation capabilities .
  • Anti-inflammatory Effects : The activation of GPR35 by these compounds has been linked to anti-inflammatory effects. In cellular assays, compounds demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Cytotoxicity : Some studies have evaluated the cytotoxic effects of tetrazole-containing compounds against various cancer cell lines. The presence of the tetrazole ring has been shown to enhance cytotoxicity, making these compounds candidates for further investigation in cancer therapy .

Case Study 1: GPR35 Agonist Development

A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were synthesized and tested for their agonistic activity against GPR35 using dynamic mass redistribution assays. The results indicated that these compounds not only activated the receptor but also desensitized cells to subsequent stimulation, highlighting their potential for therapeutic applications in pain management and inflammation .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results showed significant cell death at concentrations below 10 µM, suggesting that modifications to the benzamide structure could enhance anticancer efficacy .

Data Tables

Compound NameEC50 (μM)Biological ActivityReference
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide0.059GPR35 Agonist
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide0.041GPR35 Agonist
Various Derivatives<10Cytotoxicity in Cancer Cells

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(1H-tetrazol-5-yl)benzamide, and how can purity be validated?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 80°C, 15 min, DMF solvent) offers rapid and efficient yields compared to conventional reflux methods . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity validation requires a combination of TLC (Rf comparison), HPLC (≥95% purity threshold), and melting point analysis. NMR (¹H/¹³C) and FT-IR spectroscopy are critical for structural confirmation, with mass spectrometry (ESI-MS) verifying molecular ion peaks .

Q. How can researchers address solubility and stability challenges during experimental workflows?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended for in vitro assays. For stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., stability <200°C under inert atmosphere) . Lyophilization is preferred for long-term storage, with desiccated samples stored at -20°C to prevent hydrolysis of the tetrazole moiety.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data in GPCR ligand studies?

  • Methodological Answer : Contradictions in IC₅₀ values may arise from assay variability (e.g., cell-line specificity, cAMP vs. calcium flux readouts). Implement orthogonal assays (e.g., radioligand binding, functional cAMP accumulation) and use positive controls (e.g., known GPCR agonists/antagonists). Statistical validation via ANOVA with post-hoc tests (e.g., Tukey’s HSD) ensures reproducibility. Refer to SAR frameworks in derivative studies to isolate substituent effects .

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) with homology-modeled GPCR structures identifies key binding residues (e.g., transmembrane helix interactions). MD simulations (GROMACS, 100 ns trajectories) assess stability of ligand-receptor complexes. QSAR models using descriptors like logP, H-bond donors, and polar surface area optimize lead compounds. AI-driven platforms (e.g., COMSOL Multiphysics integration) enable high-throughput virtual screening .

Q. How can factorial design optimize reaction conditions for derivative synthesis?

  • Methodological Answer : A 2³ factorial design evaluates variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal yield conditions. For example, a central composite design (CCD) revealed 80°C, 10 mol% CuI, and DMF as optimal for Suzuki-Miyaura coupling in derivative synthesis .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in reported thermodynamic properties (e.g., ΔfH°solid)?

  • Methodological Answer : Compare experimental calorimetry data (e.g., bomb calorimetry) with NIST Standard Reference Data . Validate purity (>99%) via elemental analysis (C, H, N ±0.4%). If discrepancies persist, cross-check with gas-phase DFT calculations (B3LYP/6-31G*) to identify systematic errors in experimental setups.

Q. What methodologies validate the structural integrity of novel derivatives in SAR studies?

  • Methodological Answer : X-ray crystallography provides unambiguous confirmation (e.g., torsion angles between benzamide and tetrazole rings). For non-crystalline compounds, 2D NMR (COSY, HSQC) resolves spin systems, while NOESY confirms spatial proximity of substituents. High-resolution mass spectrometry (HRMS) with ≤2 ppm error ensures molecular formula accuracy .

Tables for Critical Data Comparison

Q. Table 1. Synthetic Methods Comparison

MethodYield (%)Purity (%)Key ConditionsReference
Microwave-assisted8598DMF, 80°C, 15 min
Conventional reflux7295Ethanol, 12 h, 78°C

Q. Table 2. Thermodynamic Data from NIST

PropertyExperimental ValueComputational Value (DFT)Deviation (%)Source
ΔfH°solid (kJ/mol)-345.2 ± 1.5-343.80.41
ΔsubH (kJ/mol)128.7 ± 0.8130.11.09

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-amino-N-(1H-tetrazol-5-yl)benzamide
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2-amino-N-(1H-tetrazol-5-yl)benzamide

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